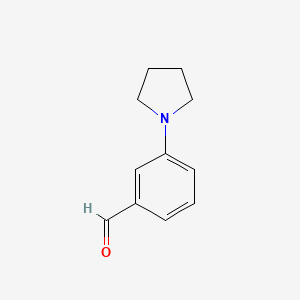

3-Pyrrolidin-1-ylbenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-pyrrolidin-1-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c13-9-10-4-3-5-11(8-10)12-6-1-2-7-12/h3-5,8-9H,1-2,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KELYFFMWYRNGTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30428192 | |

| Record name | 3-Pyrrolidin-1-ylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

857283-89-7 | |

| Record name | 3-(1-Pyrrolidinyl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=857283-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyrrolidin-1-ylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Pyrrolidin-1-ylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Pyrrolidin-1-ylbenzaldehyde (CAS Number: 857283-89-7), a versatile building block in organic synthesis and medicinal chemistry. As a Senior Application Scientist, this document synthesizes critical data with practical insights to support your research and development endeavors. We will delve into its chemical properties, synthesis, reactivity, and safety considerations, grounding all claims in authoritative sources.

Introduction and Strategic Importance

This compound is an aromatic aldehyde functionalized with a pyrrolidine moiety at the meta-position. This substitution pattern is of significant interest in drug discovery. The pyrrolidine ring, a common scaffold in FDA-approved drugs, can enhance solubility and introduces a three-dimensional character to the molecule, which can be crucial for specific biological interactions.[1][2] The aldehyde group serves as a versatile chemical handle for a wide array of transformations, making this compound a valuable intermediate in the synthesis of more complex molecules.[3] Its utility is particularly noted in the development of novel pharmaceuticals, including those targeting neurological disorders.[4]

Physicochemical and Spectroscopic Profile

Characterizing a chemical entity starts with its fundamental properties and spectroscopic signature. While some experimental data for this compound is not widely published, we can compile its known attributes from supplier data and extrapolate expected spectroscopic features based on its structure.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 857283-89-7 | [5][6] |

| Molecular Formula | C₁₁H₁₃NO | |

| Molecular Weight | 175.23 g/mol | [7] |

| Purity | Typically ≥97% | [5][7] |

| Synonyms | 3-(1-Pyrrolidinyl)benzaldehyde, 3-Pyrrolidinobenzaldehyde |

Spectroscopic Data Interpretation:

A full spectroscopic workup is essential for identity confirmation and quality control. Below are the expected spectral characteristics.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | - Aldehyde proton (CHO) singlet around δ 9.8-10.0 ppm. - Aromatic protons on the disubstituted ring between δ 6.5-7.5 ppm, showing complex splitting patterns. - Pyrrolidine methylene protons adjacent to nitrogen (α-CH₂) as triplets around δ 3.2-3.4 ppm. - Pyrrolidine methylene protons not adjacent to nitrogen (β-CH₂) as a multiplet around δ 1.9-2.1 ppm. |

| ¹³C NMR | - Aldehyde carbonyl carbon (C=O) signal around δ 190-192 ppm. - Aromatic carbons in the range of δ 110-155 ppm. - Pyrrolidine α-carbons around δ 47-50 ppm. - Pyrrolidine β-carbons around δ 25-27 ppm. |

| IR Spectroscopy | - A strong C=O stretch for the aromatic aldehyde at approximately 1680-1700 cm⁻¹. - C-H stretch for the aldehyde proton around 2720 cm⁻¹ and 2820 cm⁻¹. - C-N stretching vibration around 1335-1250 cm⁻¹. - C-H stretches for the aromatic ring and aliphatic pyrrolidine ring. |

| Mass Spectrometry | - Expected molecular ion peak (M⁺) at m/z = 175.10. |

The following workflow outlines the standard procedure for acquiring and analyzing spectroscopic data for a compound like this compound.

Caption: General workflow for synthesis and spectroscopic characterization.

Synthesis Protocol and Mechanistic Insights

The preparation of this compound is typically achieved through a two-step process involving the protection of the aldehyde functionality, followed by a palladium-catalyzed cross-coupling reaction.[8] This approach is necessary because the aldehyde group can interfere with the conditions of the C-N bond formation.

Step 1: Protection of 3-Bromobenzaldehyde

The aldehyde group of 3-bromobenzaldehyde is first protected as an acetal to prevent unwanted side reactions in the subsequent coupling step. Ethylene glycol is a common protecting agent, and the reaction is catalyzed by an acid such as p-toluenesulfonic acid (pTSA).[8]

-

Protocol:

-

To a solution of 3-bromobenzaldehyde (1.0 eq) in toluene, add ethylene glycol (3.0 eq).

-

Add a catalytic amount of p-toluenesulfonic acid (pTSA).

-

Heat the mixture to reflux (approx. 120°C) and monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction and quench with water.

-

Extract the product with an organic solvent like ethyl acetate, wash with a saturated sodium bicarbonate solution, dry over sodium sulfate, and concentrate under vacuum to yield 2-(3-bromophenyl)-1,3-dioxolane.[8]

-

Step 2: Buchwald-Hartwig Amination

The core of the synthesis is the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds.[9][10] This reaction couples the protected bromobenzaldehyde with pyrrolidine.

-

Protocol:

-

In a reaction vessel under an inert atmosphere (e.g., argon), combine 2-(3-bromophenyl)-1,3-dioxolane (1.0 eq), pyrrolidine (1.0 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq), BINAP (0.025 eq), and sodium tert-butoxide (NaOtBu, 1.5 eq) in toluene.[8]

-

Heat the mixture to 70°C and stir for approximately 16 hours, monitoring by TLC.

-

After cooling, filter the mixture through a pad of silica gel and concentrate the filtrate.

-

The crude product, 1-(3-(1,3-dioxolan-2-yl)phenyl)pyrrolidine, is then deprotected. This is typically achieved by stirring with an aqueous acid (like HCl) to hydrolyze the acetal and regenerate the aldehyde.

-

Purify the final product, this compound, by silica gel column chromatography.

-

Mechanistic Causality:

The choice of reagents in the Buchwald-Hartwig step is critical for the reaction's success.

-

Palladium Catalyst (Pd₂(dba)₃): This is a stable Pd(0) source, which is the active catalytic species that initiates the cycle through oxidative addition to the aryl bromide.[11]

-

Ligand (BINAP): Bulky, electron-rich phosphine ligands like BINAP are essential.[9] They stabilize the palladium center, promote the rates of both oxidative addition and the final reductive elimination step, and prevent catalyst decomposition.

-

Base (NaOtBu): A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine (pyrrolidine), forming the more nucleophilic amide that participates in the coupling.[9][11]

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Safety and Handling

As with any chemical reagent, proper handling of this compound is essential.

-

Hazard Classification: It is classified as acutely toxic if swallowed (Acute Tox. 3 Oral).

-

GHS Pictogram: GHS06 (Skull and Crossbones).

-

Hazard Statement: H301 (Toxic if swallowed).

-

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

-

P405: Store locked up.

-

P501: Dispose of contents/container to an approved waste disposal plant.

-

Always consult the latest Safety Data Sheet (SDS) from your supplier before handling this compound. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a strategically important building block for chemical synthesis, particularly in the realm of medicinal chemistry. Its synthesis via a protection-coupling-deprotection sequence, highlighted by the robust Buchwald-Hartwig amination, is a reliable method for its preparation. A thorough understanding of its properties, synthesis, and handling is crucial for its effective and safe utilization in research and development.

References

- 1. enamine.net [enamine.net]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. chemimpex.com [chemimpex.com]

- 5. CAS 857283-89-7 | 4H15-1-9H | MDL MFCD07772825 | this compound | SynQuest Laboratories [synquestlabs.com]

- 6. 3-(Pyrrolidin-1-yl)benzaldehyde | CAS 857283-89-7 | Chemical-Suppliers [chemical-suppliers.eu]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. Page loading... [guidechem.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Molecular Structure and Properties of 3-Pyrrolidin-1-ylbenzaldehyde

Abstract

This technical guide provides a comprehensive analysis of 3-Pyrrolidin-1-ylbenzaldehyde (CAS No. 857283-89-7), a key organic intermediate in pharmaceutical research and chemical synthesis. We will delineate its core molecular attributes, including its precise molecular structure and weight, and present a detailed, field-proven synthetic protocol. Furthermore, this document outlines the standard methodologies for structural elucidation using modern spectroscopic techniques, offering insights into the expected data from NMR, MS, and IR analyses. This guide is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound's chemical identity and characterization.

Core Molecular Attributes

This compound is an aromatic compound characterized by a benzaldehyde core substituted with a pyrrolidine ring at the meta-position (C3). This substitution significantly influences the molecule's electronic properties and reactivity, making it a valuable building block.

The fundamental properties of this molecule are summarized below.

| Property | Value | Source |

| IUPAC Name | 3-(pyrrolidin-1-yl)benzaldehyde | [1] |

| Synonyms | 3-(1-Pyrrolidinyl)benzaldehyde, 3-Pyrrolidinobenzaldehyde | [1] |

| CAS Number | 857283-89-7 | [1] |

| Molecular Formula | C₁₁H₁₃NO | [1][2] |

| Molecular Weight | 175.23 g/mol | [2] |

Visualizing the Molecular Structure

The chemical structure consists of a benzene ring bonded to both an aldehyde group (-CHO) and a nitrogen atom of a pyrrolidine ring. The pyrrolidine is attached at the C3 position relative to the aldehyde group at C1.

Caption: 2D Molecular Structure of this compound.

Synthesis and Verification

The synthesis of this compound is typically achieved via a Buchwald-Hartwig amination reaction, a powerful method for forming carbon-nitrogen bonds. This approach offers high yields and specificity. A common and reliable pathway starts from 3-bromobenzaldehyde.[3]

Synthetic Pathway Rationale

-

Protection of the Aldehyde: The aldehyde group is highly reactive and can interfere with the subsequent C-N coupling reaction. Therefore, it is first protected as a more stable acetal (specifically, a 1,3-dioxolane). This is a standard strategy in multi-step organic synthesis to mask reactive functional groups.[3]

-

Buchwald-Hartwig Amination: With the aldehyde protected, the aryl bromide is coupled with pyrrolidine. This reaction is catalyzed by a palladium complex, typically involving a phosphine ligand like BINAP, and requires a strong base such as sodium tert-butoxide (NaOtBu).[3] The choice of catalyst and ligand is critical for achieving high efficiency and minimizing side reactions.

-

Deprotection: The final step involves the hydrolysis of the acetal under acidic conditions to regenerate the aldehyde group, yielding the final product.

Experimental Synthesis Protocol

The following protocol is adapted from established laboratory procedures.[3]

Step 1: Synthesis of 2-(3-bromophenyl)-1,3-dioxolane (Acetal Protection)

-

To a solution of 3-bromobenzaldehyde (2.70 mmol) in toluene (10 mL), add ethylene glycol (8.10 mmol).

-

Add a catalytic amount of p-toluenesulfonic acid (pTSA).

-

Heat the mixture to 120°C and stir for 3 hours, monitoring reaction completion with Thin Layer Chromatography (TLC).

-

After cooling, quench the reaction with cold water (20 mL) and extract with ethyl acetate (2 x 30 mL).

-

Wash the combined organic layers with a saturated NaHCO₃ solution, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be used directly in the next step.

Step 2: Synthesis of 1-(3-(1,3-dioxolan-2-yl)phenyl)pyrrolidine (C-N Coupling)

-

In a reaction vessel under an argon atmosphere, combine 2-(3-bromophenyl)-1,3-dioxolane (1.32 mmol), pyrrolidine (1.32 mmol), Pd₂(dba)₃ (0.026 mmol), BINAP (0.033 mmol), and NaOtBu (1.98 mmol) in toluene (15 mL).

-

Heat the mixture to 70°C and stir for 16 hours, monitoring by TLC.

-

Upon completion, cool the mixture to room temperature and filter through a pad of silica gel.

-

Concentrate the filtrate under vacuum and purify the crude material using silica gel column chromatography to obtain the coupled product.

Step 3: Synthesis of 3-(Pyrrolidin-1-yl)benzaldehyde (Deprotection)

-

Dissolve the product from Step 2 in a suitable solvent mixture (e.g., THF/water).

-

Add a strong acid, such as hydrochloric acid, and stir at room temperature until the acetal is fully hydrolyzed (monitor by TLC).

-

Neutralize the mixture and extract the product with an organic solvent.

-

Purify via column chromatography to yield pure this compound.

Synthesis Workflow Diagram

Caption: Synthetic workflow for this compound.

Structural Elucidation and Spectroscopic Analysis

Confirming the molecular structure and purity of the synthesized compound is paramount. This is achieved through a combination of spectroscopic techniques. The following section describes the expected outcomes from these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule.

-

¹H NMR: The proton NMR spectrum will provide characteristic signals.

-

Aldehyde Proton: A singlet peak is expected between δ 9.8-10.1 ppm. Its downfield shift is due to the strong deshielding effect of the carbonyl group.

-

Aromatic Protons: The four protons on the benzene ring will appear in the δ 6.5-7.8 ppm region. Due to the meta-substitution pattern, they will exhibit complex splitting (multiplets).

-

Pyrrolidine Protons: The eight protons of the pyrrolidine ring will typically show two multiplets. The four protons alpha to the nitrogen (N-CH₂) will be further downfield (approx. δ 3.2-3.5 ppm) than the four beta protons (approx. δ 1.9-2.2 ppm).[4]

-

-

¹³C NMR: The carbon NMR spectrum should show 11 distinct signals, corresponding to the 11 carbon atoms in the structure.

-

Carbonyl Carbon: A signal around δ 190-195 ppm.

-

Aromatic Carbons: Six signals in the δ 110-155 ppm range. The carbon attached to the nitrogen will be significantly shifted compared to the others.

-

Pyrrolidine Carbons: Two signals for the methylene groups, typically in the δ 25-50 ppm range.

-

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Using a technique like Electrospray Ionization (ESI), the expected molecular ion peak would be observed at an m/z (mass-to-charge ratio) corresponding to the protonated molecule [M+H]⁺.[4]

-

Expected [M+H]⁺: 176.1070 (Calculated for C₁₁H₁₄NO⁺)

High-resolution mass spectrometry (HRMS) can confirm the molecular formula by providing a highly accurate mass measurement, distinguishing it from other compounds with the same nominal mass.[4]

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule.

-

C=O Stretch: A strong, sharp absorption band is expected in the region of 1680-1700 cm⁻¹. This is a definitive indicator of the aromatic aldehyde group.

-

C-H Stretch (Aromatic): Peaks will appear just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Peaks will appear just below 3000 cm⁻¹ (from the pyrrolidine ring).

-

C-N Stretch: A moderate absorption in the 1340-1250 cm⁻¹ region.

Safety and Handling

Based on data for structurally similar compounds, this compound should be handled with care. It is classified as an acute toxicant (oral) and requires appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All handling should be performed in a well-ventilated fume hood.

References

- 1. 3-(Pyrrolidin-1-yl)benzaldehyde | CAS 857283-89-7 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. 4-(1-Pyrrolidinyl)benzaldehyde | C11H13NO | CID 104037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. 1‐(Pyrrolidin‐1‐yl)naphtho[1,2‐d]isoxazole[v1] | Preprints.org [preprints.org]

A Technical Guide to the Solubility of 3-Pyrrolidin-1-ylbenzaldehyde in Common Organic Solvents

This guide provides a comprehensive analysis of the solubility characteristics of 3-Pyrrolidin-1-ylbenzaldehyde, a key intermediate in pharmaceutical synthesis.[1] We will explore the theoretical principles governing its solubility, present predicted solubility in a range of common organic solvents, and provide a detailed experimental protocol for precise solubility determination. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's behavior in various solvent systems.

Understanding the Molecule: Structural Analysis of this compound

To predict the solubility of this compound, we must first analyze its molecular structure. The molecule is comprised of three key functional components: a pyrrolidine ring, a benzene ring, and a benzaldehyde group.

-

Pyrrolidine Ring: This saturated heterocyclic amine is a polar component. The nitrogen atom can act as a hydrogen bond acceptor.

-

Benzene Ring: This aromatic ring is nonpolar and hydrophobic, contributing to solubility in nonpolar solvents.

-

Benzaldehyde Group: The aldehyde functional group (-CHO) is polar due to the electronegativity of the oxygen atom, creating a dipole moment. It can also act as a hydrogen bond acceptor.

The overall polarity of this compound is a composite of these features. The presence of both polar (pyrrolidine and aldehyde) and nonpolar (benzene ring) moieties suggests that it will exhibit a degree of solubility in a range of solvents, with a preference for those of intermediate polarity. The fundamental principle of "like dissolves like" dictates that polar solvents will more readily dissolve polar solutes, and nonpolar solvents will dissolve nonpolar solutes.[2]

Predicted Solubility Profile

Based on the structural analysis and by drawing parallels with analogous compounds like benzaldehyde and N-phenylpyrrolidine, we can predict the solubility of this compound in a variety of common organic solvents. Benzaldehyde, for instance, is sparingly soluble in water but shows high solubility in organic solvents such as alcohols and ethers.[2][3][4]

The following table summarizes the predicted solubility of this compound, along with the polarity index and dielectric constant of each solvent. A higher dielectric constant generally indicates a more polar solvent.[5][6]

| Solvent | Polarity Index | Dielectric Constant (ε) | Predicted Solubility | Rationale |

| Non-Polar Solvents | ||||

| Hexane | 0.1 | 1.88 | Low | The nonpolar nature of hexane will not effectively solvate the polar regions of the molecule. |

| Toluene | 2.4 | 2.38 | Moderate | The aromatic nature of toluene will interact favorably with the benzene ring of the solute. |

| Diethyl Ether | 2.8 | 4.33 | Moderate to High | The ether's ability to act as a hydrogen bond acceptor will facilitate dissolution. |

| Polar Aprotic Solvents | ||||

| Dichloromethane (DCM) | 3.1 | 8.93 | High | DCM's polarity is well-suited to solvate both the polar and nonpolar regions of the molecule. |

| Ethyl Acetate | 4.4 | 6.02 | High | The ester group can engage in dipole-dipole interactions and act as a hydrogen bond acceptor. |

| Acetone | 5.1 | 20.7 | High | The highly polar carbonyl group in acetone will strongly interact with the polar groups of the solute. |

| Acetonitrile | 5.8 | 37.5 | Moderate to High | A polar aprotic solvent that should effectively dissolve the compound. |

| Dimethylformamide (DMF) | 6.4 | 36.71 | Very High | A highly polar aprotic solvent known for its excellent solvating power for a wide range of organic compounds. |

| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.68 | Very High | A highly polar aprotic solvent capable of dissolving a wide array of polar and nonpolar compounds. |

| Polar Protic Solvents | ||||

| Isopropanol | 3.9 | 19.92 | Moderate to High | The alcohol can act as both a hydrogen bond donor and acceptor. |

| Ethanol | 4.3 | 24.55 | Moderate to High | Similar to isopropanol, ethanol's hydroxyl group facilitates dissolution. |

| Methanol | 5.1 | 32.70 | Moderate | While polar, the smaller hydrocarbon chain compared to ethanol may offer slightly less favorable interaction with the nonpolar benzene ring. |

| Water | 10.2 | 80.1 | Low | The large nonpolar benzene ring will significantly hinder solubility in the highly polar water. |

Experimental Determination of Solubility: A Gravimetric Approach

To obtain precise quantitative data on the solubility of this compound, a rigorous experimental protocol is necessary. The gravimetric method is a reliable and straightforward technique for this purpose.[7][8][9]

Experimental Workflow

The following diagram illustrates the key steps in the gravimetric determination of solubility.

Caption: Workflow for Gravimetric Solubility Determination.

Step-by-Step Protocol

-

Preparation of a Saturated Solution:

-

To a series of vials, add a fixed volume of the desired organic solvent (e.g., 5 mL).

-

Add an excess of this compound to each vial to ensure that a saturated solution is formed, with undissolved solid remaining.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature bath and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

Allow the vials to stand undisturbed at the constant temperature to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-heated or pre-cooled syringe to avoid temperature-induced precipitation.

-

Filter the collected supernatant through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed, clean, and dry vial.

-

-

Gravimetric Analysis:

-

Weigh the vial containing the filtered saturated solution to determine the mass of the solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature until the solute is completely dry.

-

Weigh the vial again to determine the mass of the dried solute.

-

-

Calculation:

-

The solubility can be calculated using the following formula:

-

Solubility ( g/100 g solvent) = (mass of solute / (mass of solution - mass of solute)) * 100

-

-

The "Like Dissolves Like" Principle Visualized

The solubility of a compound is governed by the intermolecular forces between the solute and solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

The following diagram illustrates the interactions of this compound with a polar and a non-polar solvent.

Caption: Solute-Solvent Interactions.

Conclusion

References

- 1. Page loading... [wap.guidechem.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Benzaldehyde - Sciencemadness Wiki [sciencemadness.org]

- 4. Benzaldehyde | Aroma, Flavoring, Preservative | Britannica [britannica.com]

- 5. researchgate.net [researchgate.net]

- 6. Illustrated Glossary of Organic Chemistry - Dielectric constant [chem.ucla.edu]

- 7. pharmajournal.net [pharmajournal.net]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. pharmacyjournal.info [pharmacyjournal.info]

The Emerging Potential of 3-Pyrrolidin-1-ylbenzaldehyde Scaffolds in Modern Medicinal Chemistry

An In-Depth Technical Guide

A Senior Application Scientist's Perspective on Synthesis, Screening, and Therapeutic Applications

This guide provides a comprehensive technical overview of 3-Pyrrolidin-1-ylbenzaldehyde, a versatile scaffold with significant, yet underexplored, potential in medicinal chemistry. We will delve into the core chemical attributes of this molecule, propose high-yield synthetic routes, and outline robust screening protocols to unlock its therapeutic promise. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage novel chemical matter in their discovery pipelines.

The unique structural arrangement of this compound, featuring a reactive aldehyde, a pharmacophoric pyrrolidine ring, and a meta-substituted aromatic system, presents a compelling starting point for the development of novel therapeutics across various disease areas.

Strategic Analysis of the this compound Scaffold

The therapeutic potential of this scaffold can be dissected by examining its constituent chemical moieties:

-

The Benzaldehyde Core: The aldehyde functional group is a versatile chemical handle. It can act as a hydrogen bond acceptor, participate in crucial covalent interactions with target proteins (e.g., forming Schiff bases with lysine residues), and serve as a synthetic linchpin for generating diverse chemical libraries through reactions like reductive amination, Wittig reactions, and aldol condensations.

-

The Pyrrolidine Ring: This saturated heterocycle is a well-established "privileged scaffold" in medicinal chemistry. Its presence can enhance aqueous solubility, improve metabolic stability, and provide a three-dimensional vector for optimizing ligand-receptor interactions. The nitrogen atom can act as a hydrogen bond acceptor or, if protonated, a hydrogen bond donor, making it a key element for molecular recognition.

-

Meta-Substitution Pattern: The placement of the pyrrolidine ring at the meta-position of the benzaldehyde is crucial. It influences the molecule's electronic properties and spatial arrangement, allowing for the exploration of unique binding modes that may not be accessible with ortho- or para-isomers. This substitution pattern can be key to achieving target selectivity and avoiding off-target effects.

Diagram: Core Structural Features of this compound

Caption: Key pharmacophoric features of the this compound scaffold.

Proposed Synthetic Routes and Optimization

The synthesis of this compound can be approached through several reliable methods. The choice of route will depend on the availability of starting materials and the desired scale of the reaction.

Buchwald-Hartwig Amination

This is a highly efficient and versatile method for forming the crucial C-N bond.

Protocol:

-

Reaction Setup: In an oven-dried Schlenk flask, combine 3-bromobenzaldehyde (1.0 eq.), pyrrolidine (1.2 eq.), a palladium catalyst such as Pd₂(dba)₃ (0.01-0.05 eq.), and a suitable phosphine ligand like Xantphos (0.02-0.1 eq.).

-

Solvent and Base: Add a strong base, typically sodium tert-butoxide (NaOtBu, 1.4 eq.), and an anhydrous aprotic solvent like toluene or dioxane.

-

Reaction Conditions: Purge the flask with an inert gas (argon or nitrogen) and heat the mixture to 80-110 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality: The Buchwald-Hartwig amination is chosen for its high functional group tolerance, allowing the aldehyde to remain intact during the C-N bond formation. The choice of ligand is critical; bulky, electron-rich phosphine ligands like Xantphos are known to facilitate the reductive elimination step, leading to higher yields.

Diagram: Synthetic Workflow

Caption: A streamlined workflow for the synthesis of the target compound.

Potential Therapeutic Applications and Screening Strategies

Based on the structural motifs present in this compound, several high-potential therapeutic areas can be explored.

As a Scaffold for Kinase Inhibitors

The pyrrolidine ring is a common feature in many approved kinase inhibitors, where it often occupies the solvent-exposed region and contributes to selectivity. The benzaldehyde can be derivatized to target the hinge-binding region of the kinase ATP pocket.

Screening Workflow:

-

Primary Screen: A high-throughput screen (HTS) against a panel of commercially available kinases using a luminescence-based assay (e.g., ADP-Glo™) to measure ATP consumption.

-

Dose-Response and IC₅₀ Determination: Compounds showing significant inhibition in the primary screen are then tested in a dose-response format to determine their half-maximal inhibitory concentration (IC₅₀).

-

Selectivity Profiling: Promising hits are profiled against a broader panel of kinases to assess their selectivity. A highly selective inhibitor is often desirable to minimize off-target effects.

-

Mechanism of Action Studies: Further biochemical assays are conducted to determine if the inhibition is competitive, non-competitive, or uncompetitive with respect to ATP.

Development of Monoamine Oxidase (MAO) Inhibitors

Substituted benzaldehydes have been investigated as inhibitors of MAO-A and MAO-B, enzymes implicated in neurodegenerative diseases like Parkinson's and depression. The pyrrolidine moiety can be optimized to enhance binding to the enzyme's active site.

Screening Workflow:

-

Enzyme Inhibition Assay: The inhibitory activity against human MAO-A and MAO-B can be assessed using a commercially available fluorometric assay kit. The assay measures the production of hydrogen peroxide, a byproduct of MAO activity.

-

Reversibility Studies: To determine if the inhibition is reversible or irreversible, dialysis or dilution methods can be employed.

-

In Vitro ADME-Tox: Lead compounds should be evaluated for their metabolic stability in liver microsomes, plasma protein binding, and potential cytotoxicity in relevant cell lines (e.g., SH-SY5Y neuroblastoma cells).

Diagram: High-Throughput Screening Cascade

Caption: A logical progression for identifying and validating therapeutic leads.

Structure-Activity Relationship (SAR) Studies

To optimize the therapeutic potential of the this compound scaffold, a systematic SAR study is essential.

Table 1: Proposed Modifications for SAR Exploration

| Position of Modification | Functional Group | Rationale |

| Aldehyde | Reductive Amination | Introduce diverse amine groups to probe for new hydrogen bonding interactions. |

| Wittig Reaction | Extend the carbon chain to access deeper pockets in the target protein. | |

| Grignard Reaction | Generate chiral secondary alcohols to explore stereospecific interactions. | |

| Aromatic Ring | Introduction of EWG/EDG | Modulate the electronic properties of the ring to fine-tune binding affinity. |

| Positional Isomers | Synthesize ortho- and para-isomers to understand the importance of the meta-substitution. | |

| Pyrrolidine Ring | Substitution | Introduce substituents (e.g., hydroxyl, fluoro) to improve properties like solubility and cell permeability. |

| Ring Expansion/Contraction | Evaluate the impact of ring size (e.g., azetidine, piperidine) on binding affinity. |

Conclusion and Future Directions

This compound represents a promising and versatile scaffold for medicinal chemistry. Its synthetic tractability, combined with the favorable properties of its constituent moieties, makes it an attractive starting point for the development of novel therapeutics. The proposed synthetic and screening strategies in this guide provide a robust framework for researchers to begin exploring the full potential of this compound class. Future work should focus on the synthesis of a diverse library of derivatives and their systematic evaluation against a broad range of biological targets to uncover new and unexpected therapeutic applications.

3-Pyrrolidin-1-ylbenzaldehyde: A Versatile Scaffold for Modern Drug Discovery

An In-Depth Technical Guide for Drug Development Professionals

Abstract

3-Pyrrolidin-1-ylbenzaldehyde is a bifunctional aromatic compound that has emerged as a valuable intermediate in the synthesis of complex pharmaceutical agents. This technical guide provides a comprehensive overview of its synthesis, chemical reactivity, and strategic applications in medicinal chemistry. We will delve into the causality behind synthetic choices, present detailed experimental protocols, and illustrate its utility in constructing core scaffolds for targeted therapies, particularly in the realm of kinase inhibitors. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their discovery pipelines.

Introduction: The Strategic Value of the Pyrrolidinyl-Benzaldehyde Moiety

In the landscape of modern drug design, the pyrrolidine ring stands out as one of the most frequently utilized saturated heterocycles.[1][2] Its prevalence in over 20 FDA-approved drugs stems from its ability to introduce a three-dimensional, sp³-hybridized character into otherwise flat aromatic molecules, which is crucial for optimizing binding interactions with complex biological targets.[1][3] The non-planar, puckered nature of the pyrrolidine scaffold allows for a nuanced exploration of pharmacophore space, often leading to enhanced potency, selectivity, and improved physicochemical properties such as solubility.[1]

When this privileged scaffold is attached to a benzaldehyde core at the meta-position, as in this compound, it creates a powerful and versatile chemical intermediate. The molecule offers two distinct points for chemical elaboration:

-

The Pyrrolidine Nitrogen: Acts as a tertiary amine, influencing the electronics of the aromatic ring and providing a basic handle that can be critical for salt formation and pharmacokinetic tuning.

-

The Aldehyde Carbonyl: Serves as a highly versatile electrophilic center, enabling a wide array of carbon-carbon and carbon-nitrogen bond-forming reactions. This "chemical handle" is the primary site for building out the complex molecular architectures required for therapeutic efficacy.

This guide will systematically explore the synthesis of this intermediate and demonstrate how the aldehyde functionality can be strategically exploited to access novel and potent pharmaceutical agents.

Physicochemical Properties & Characterization

A thorough understanding of a starting material's properties is fundamental to its effective use in multi-step synthesis. The key physicochemical data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 857283-89-7 | [4][5][6] |

| Molecular Formula | C₁₁H₁₃NO | [4] |

| Molecular Weight | 175.23 g/mol | [7] |

| IUPAC Name | 3-(Pyrrolidin-1-yl)benzaldehyde | [4] |

| Synonyms | 3-Pyrrolidinobenzaldehyde | [4] |

| Appearance | Typically a tan solid or light yellow liquid | [8][9] |

Analytical Characterization: While some commercial suppliers provide this compound for early discovery research without extensive analytical data[4], standard characterization for lot validation would include:

-

¹H NMR: To confirm the aromatic and aliphatic proton environments and their integrations.

-

¹³C NMR: To verify the number and type of carbon atoms.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify key functional groups, particularly the strong carbonyl (C=O) stretch of the aldehyde.

Synthesis Strategies: Building the Core Scaffold

The construction of the C(aryl)-N bond is the key step in synthesizing this compound. Modern organometallic chemistry offers highly efficient methods for this transformation, with the Buchwald-Hartwig amination being the premier choice due to its broad substrate scope and functional group tolerance.[10][11]

Primary Method: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[10][12] This method is particularly effective for this target as it proceeds under relatively mild conditions and is tolerant of the sensitive aldehyde functionality.

The overall transformation is as follows:

Caption: Buchwald-Hartwig synthesis of the target intermediate.

Expert Insight: The choice of a bulky, electron-rich phosphine ligand like BINAP is critical.[9] These ligands promote the key steps of the catalytic cycle: oxidative addition of the palladium catalyst to the aryl bromide and the final reductive elimination that forms the desired C-N bond and regenerates the active Pd(0) catalyst.[12] The strong, non-nucleophilic base (NaOtBu) is required to deprotonate the amine, forming the active amide nucleophile.[9]

Detailed Experimental Protocol (Adapted from Literature[9])

-

Aldehyde Protection (Self-Validating System): To prevent unwanted side reactions with the strong base, the aldehyde is first protected as an acetal.

-

To a solution of 3-bromobenzaldehyde (1.0 eq) in toluene, add ethylene glycol (3.0 eq) and a catalytic amount of p-toluenesulfonic acid (pTSA).

-

Heat the mixture to reflux (approx. 120°C) with a Dean-Stark apparatus to remove water for 3 hours.

-

Upon reaction completion (monitored by TLC), cool the mixture, quench with saturated NaHCO₃ solution, and extract with ethyl acetate.

-

The combined organic layers are dried over Na₂SO₄ and concentrated to yield crude 2-(3-bromophenyl)-1,3-dioxolane, which is used without further purification.

-

-

Buchwald-Hartwig Coupling:

-

To an oven-dried flask under an argon atmosphere, add the protected 2-(3-bromophenyl)-1,3-dioxolane (1.0 eq), toluene, pyrrolidine (1.0 eq), sodium tert-butoxide (NaOtBu, 1.5 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq), and BINAP (0.025 eq).

-

Heat the reaction mixture to 70°C and stir for 16 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and filter through a pad of celite or silica gel to remove palladium residues.

-

Concentrate the filtrate under reduced pressure. The crude product is 1-(3-(1,3-dioxolan-2-yl)phenyl)pyrrolidine.

-

-

Deprotection:

-

Dissolve the crude protected product in a mixture of acetone and 1M HCl.

-

Stir at room temperature for 2-4 hours until the acetal is fully hydrolyzed (monitored by TLC).

-

Neutralize the mixture with a saturated solution of NaHCO₃.

-

Extract the product with dichloromethane or ethyl acetate.

-

Dry the combined organic layers over MgSO₄, filter, and concentrate.

-

Purify the final product, this compound, by silica gel column chromatography.

-

Alternative Method: Nucleophilic Aromatic Substitution (SₙAr)

While less common for this specific substrate, an SₙAr reaction is a plausible alternative, particularly if starting from a more activated aryl halide like 3-fluorobenzaldehyde.

Caption: Hypothetical SₙAr route to the target intermediate.

Expert Insight: For an SₙAr reaction to be efficient, the aromatic ring must be "electron-poor," activated by strong electron-withdrawing groups (EWGs).[13] The aldehyde group provides moderate activation. The leaving group ability typically follows F > Cl > Br > I, which is the reverse of many other substitution reactions.[14] This is because the rate-determining step is often the initial nucleophilic attack to form the Meisenheimer complex, a step favored by the high electronegativity of fluorine.[14] This pathway often requires higher temperatures and a polar aprotic solvent like DMSO to facilitate the reaction.

Applications as a Pharmaceutical Intermediate

The true value of this compound lies in the reactivity of its aldehyde group. This functionality is a gateway to a vast array of complex molecular structures.

Caption: Major synthetic transformations of the aldehyde group.

These reactions are staples in medicinal chemistry for several reasons:

-

Reductive Amination: A reliable method for forming C-N bonds, crucial for linking the benzaldehyde core to other amine-containing fragments.

-

Condensation & Olefination Reactions: These C-C bond-forming reactions are essential for building larger, more complex scaffolds, such as the heterocyclic ring systems commonly found in kinase inhibitors.[15] The pyrrolidine moiety is a known feature in potent kinase inhibitors, including those targeting ERK and PDK1.[16][17]

Case Study: Synthesis of a Pyrrolopyrimidine Kinase Inhibitor Scaffold

To illustrate the practical utility of this compound, we present a hypothetical, yet plausible, two-step synthesis of a 4-aminopyrrolo[2,3-d]pyrimidine scaffold. This core is found in numerous potent kinase inhibitors.

Caption: Synthetic pathway to a hypothetical kinase inhibitor core.

Detailed Experimental Protocol (Hypothetical)

-

Step 1: Synthesis of 2-(3-(pyrrolidin-1-yl)benzylidene)malononitrile (Intermediate A)

-

To a solution of this compound (1.0 eq) in absolute ethanol, add malononitrile (1.1 eq).

-

Add a catalytic amount of piperidine (0.1 eq) to the mixture.

-

Heat the reaction to reflux for 4-6 hours. The product often precipitates from the reaction mixture upon cooling.

-

Monitor reaction completion by TLC.

-

Cool the mixture to room temperature, and if a precipitate has formed, collect the solid by filtration. Wash with cold ethanol and dry under vacuum. If no precipitate forms, concentrate the solvent and purify by column chromatography.

-

-

Step 2: Synthesis of 4-amino-5-(3-(pyrrolidin-1-yl)phenyl)pyrrolo[2,3-d]pyrimidine (Final Scaffold)

-

Prepare a solution of sodium ethoxide (NaOEt) in ethanol by carefully adding sodium metal (2.5 eq) to absolute ethanol under an inert atmosphere.

-

To this solution, add guanidine hydrochloride (1.5 eq) and stir for 30 minutes.

-

Add Intermediate A (1.0 eq) to the reaction mixture.

-

Heat the mixture to reflux and stir overnight.

-

Monitor the reaction by LC-MS.

-

Upon completion, cool the reaction to room temperature and neutralize with glacial acetic acid.

-

Reduce the solvent volume under vacuum and pour the residue into ice water.

-

Collect the resulting precipitate by filtration, wash with water, and dry.

-

Purify the final product by column chromatography or recrystallization to yield the desired kinase inhibitor scaffold.

-

Safety, Handling, and Procurement

Safety: this compound is classified as acutely toxic if swallowed (Hazard Class: Acute Tox. 3 Oral).[4] It should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.

-

Hazard Codes: H301 (Toxic if swallowed).[4]

-

Precautionary Codes: P264, P270, P301 + P310, P405, P501.[4]

Storage and Handling: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

Procurement: This compound is available from several chemical suppliers specializing in building blocks for research and development.

Conclusion

This compound represents more than just a chemical intermediate; it is a strategic building block that combines a privileged medicinal chemistry scaffold (pyrrolidine) with a versatile synthetic handle (benzaldehyde). Its synthesis via robust methods like the Buchwald-Hartwig amination makes it readily accessible. The true power of this molecule is realized in its subsequent transformations, which allow for the efficient construction of complex, high-value molecular architectures. For drug discovery teams, particularly those working on kinase inhibitors and other targets requiring nuanced 3D pharmacophores, this compound is an indispensable tool for accelerating the hit-to-lead process and discovering next-generation therapeutics.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. enamine.net [enamine.net]

- 4. 3-(1-Pyrrolidinyl)benzaldehyde, AldrichCPR Sigma-Aldrich [sigmaaldrich.com]

- 5. 2abiotech.net [2abiotech.net]

- 6. CAS 857283-89-7 | 4H15-1-9H | MDL MFCD07772825 | this compound | SynQuest Laboratories [synquestlabs.com]

- 7. 4-(1-Pyrrolidinyl)benzaldehyde | C11H13NO | CID 104037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. Page loading... [wap.guidechem.com]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. research.rug.nl [research.rug.nl]

- 12. m.youtube.com [m.youtube.com]

- 13. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. An overview of kinase downregulators and recent advances in discovery approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Discovery of 3(S)-thiomethyl pyrrolidine ERK inhibitors for oncology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Discovery of novel, potent, and selective inhibitors of 3-phosphoinositide-dependent kinase (PDK1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 461033-80-7 Cas No. | 3-Methyl-4-pyrrolidin-1-yl-benzaldehyde | Matrix Scientific [matrix.staging.1int.co.uk]

Navigating the Chemical Landscape of 3-Pyrrolidin-1-ylbenzaldehyde: A Technical Guide to Safety and Hazards

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Pyrrolidin-1-ylbenzaldehyde, a substituted aromatic aldehyde, is a compound of increasing interest within medicinal chemistry and drug discovery due to the prevalence of the pyrrolidine scaffold in FDA-approved pharmaceuticals. Its unique structure, combining an electrophilic aldehyde with a nucleophilic tertiary amine, presents both synthetic utility and a specific hazard profile that demands careful consideration. This technical guide provides an in-depth analysis of the chemical safety, potential hazards, and handling protocols for this compound. By synthesizing available safety data with insights into its chemical reactivity, this document aims to equip researchers with the knowledge necessary to mitigate risks and ensure a safe laboratory environment.

Introduction: The Double-Edged Sword of Reactivity

The pyrrolidine ring is a cornerstone in medicinal chemistry, valued for its ability to increase the three-dimensional complexity of a molecule, which can enhance binding affinity and selectivity for biological targets. When incorporated into the benzaldehyde framework at the meta position, it creates this compound, a versatile intermediate. The aldehyde group serves as a handle for a variety of chemical transformations, including reductive aminations, Wittig reactions, and condensations, while the tertiary amine of the pyrrolidine moiety can influence the compound's solubility, basicity, and pharmacokinetic properties.

However, this chemical functionality also dictates its hazard profile. The aldehyde can be a sensitizer and irritant, while the tertiary amine introduces risks associated with nitrogen-containing compounds. This guide will deconstruct the known and potential hazards, providing a framework for risk assessment and management.

Hazard Identification and Classification

This compound is classified as a hazardous chemical. There is some discrepancy in the severity of its acute oral toxicity between suppliers, which underscores the importance of treating it with a high degree of caution.

| Hazard Classification | GHS Category | Signal Word | Hazard Statement | Source |

| Acute Toxicity, Oral | Category 3 | Danger | H301: Toxic if swallowed | [1] |

| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed | [2] |

| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation | [2] |

| Serious Eye Damage/Irritation | Category 2 | Warning | H319: Causes serious eye irritation | [2] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation | [2] |

Note: The more conservative classification of Acute Toxicity Category 3 should be adopted for all risk assessments and handling procedures.

The GHS pictograms associated with this compound are:

GHS06: Skull and Crossbones for acute toxicity (fatal or toxic).[1] GHS07: Exclamation Mark for skin and eye irritation, and respiratory tract irritation.

Toxicological Profile: A Call for Caution

Key Toxicological Concerns:

-

Oral Toxicity : Harmful or toxic if swallowed.[1][2] Ingestion may lead to systemic effects.

-

Dermal and Eye Irritation : Causes skin irritation and serious eye irritation.[2] Prolonged contact may lead to inflammation and discomfort.

-

Respiratory Irritation : May cause irritation to the respiratory tract upon inhalation of dust or aerosols.[2]

It is crucial to note that the long-term toxicological effects, such as carcinogenicity, mutagenicity, and reproductive toxicity, have not been established. In the absence of such data, it is prudent to handle the compound as potentially hazardous with unknown chronic effects.

Chemical Reactivity and Incompatibility

The chemical stability and reactivity of this compound are dictated by its functional groups. While stable under normal laboratory conditions, it possesses incompatibilities that must be respected to prevent hazardous reactions.[2]

Incompatible Materials:

-

Strong Oxidizing Agents : Can react vigorously, potentially leading to an exothermic reaction.[2]

-

Strong Acids : The tertiary amine can be protonated in an exothermic reaction.

-

Strong Reducing Agents : The aldehyde group can be reduced. While not inherently hazardous, it can lead to unintended reactions.[4]

-

Air and Light Sensitivity : Benzaldehyde and its derivatives can slowly oxidize in the air to form benzoic acid.[5] Some related compounds are also light-sensitive.[6] While not explicitly stated for this compound, storage under an inert atmosphere and protection from light is good practice.

Hazardous Decomposition Products:

Under thermal decomposition, this compound may release toxic and irritating gases and vapors, including:

Safe Handling and Personal Protective Equipment (PPE)

A multi-layered approach to safety, incorporating engineering controls, administrative controls, and personal protective equipment, is essential when working with this compound.

Engineering Controls

-

Chemical Fume Hood : All handling of the solid compound and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]

-

Ventilation : Ensure adequate general ventilation in the laboratory.[7]

-

Safety Showers and Eyewash Stations : Must be readily accessible and tested regularly.[2]

Personal Protective Equipment (PPE)

-

Eye and Face Protection : Wear chemical safety goggles and a face shield when handling the compound.[2]

-

Skin Protection :

-

Gloves : Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for integrity before use.

-

Lab Coat : A flame-retardant lab coat should be worn and kept buttoned.

-

-

Respiratory Protection : If there is a risk of generating dust or aerosols that cannot be controlled by a fume hood, a NIOSH-approved respirator with an appropriate cartridge should be used.

The following diagram illustrates the workflow for safely handling this compound.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

-

If Inhaled : Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2]

-

In Case of Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[2]

-

In Case of Eye Contact : Immediately rinse eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]

-

If Swallowed : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Storage and Disposal

Proper storage and disposal are crucial to prevent accidents and environmental contamination.

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.[2]

-

Keep away from incompatible materials such as strong oxidizing agents.[2]

-

Consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[6]

-

Store away from heat, sparks, and open flames.[8]

Disposal

Chemical waste must be disposed of in accordance with local, regional, and national regulations.

-

Waste Segregation : Collect waste containing this compound in a dedicated, properly labeled, and sealed container.

-

Aqueous vs. Solvent Waste : Do not mix aqueous and solvent wastes.

-

Professional Disposal : All waste should be disposed of through a licensed hazardous waste disposal company.[9]

The decision-making process for waste disposal is outlined in the diagram below.

Synthesis and Reactivity Insights

A common synthetic route to this compound involves the palladium-catalyzed Buchwald-Hartwig amination of 3-bromobenzaldehyde (or a protected form) with pyrrolidine.[10]

Step-by-Step Synthesis Overview:

-

Protection of Aldehyde : 3-bromobenzaldehyde is often protected as an acetal (e.g., with ethylene glycol) to prevent side reactions with the nucleophilic amine.[10]

-

Buchwald-Hartwig Amination : The protected bromo-aryl compound is then coupled with pyrrolidine in the presence of a palladium catalyst (like Pd(dba)3), a phosphine ligand (like BINAP), and a base (like NaOtBu).[10]

-

Deprotection : The acetal protecting group is removed under acidic conditions to regenerate the aldehyde, yielding the final product.

This synthesis involves hazardous reagents and conditions, including flammable solvents, pyrophoric catalysts (in some cases), and strong bases. A thorough understanding of the reaction mechanism and potential side reactions is essential for safe execution.

Conclusion: A Framework for Responsible Research

This compound is a valuable building block in the synthesis of complex molecules for drug discovery. However, its utility is accompanied by a significant hazard profile that necessitates a comprehensive understanding and implementation of safety protocols. This guide has outlined the known hazards, from acute toxicity to chemical incompatibilities, and provided a framework for safe handling, storage, and disposal. By adhering to these principles, researchers can mitigate the risks associated with this compound and conduct their work in a safe and responsible manner, ultimately advancing the field of drug development without compromising personal or environmental safety.

References

- 1. 3-(1-Pyrrolidinyl)benzaldehyde, AldrichCPR Sigma-Aldrich [sigmaaldrich.com]

- 2. fishersci.at [fishersci.at]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.es [fishersci.es]

- 5. technopharmchem.com [technopharmchem.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. carlroth.com [carlroth.com]

- 8. chemstock.ae [chemstock.ae]

- 9. pfw.edu [pfw.edu]

- 10. Page loading... [guidechem.com]

A Comprehensive Technical Guide to 3-Pyrrolidin-1-ylbenzaldehyde and Its Analogs for Researchers and Drug Development Professionals

Introduction: The Versatile Scaffold of 3-Pyrrolidin-1-ylbenzaldehyde

In the landscape of medicinal chemistry and materials science, the pyrrolidine ring stands out as a privileged scaffold, integral to the structure of numerous natural products and synthetic compounds with significant biological activity.[1] When incorporated into the benzaldehyde framework, specifically as this compound, it gives rise to a class of molecules with considerable potential as pharmaceutical intermediates and functional materials. This technical guide provides an in-depth exploration of this compound and its analogs, offering a comprehensive overview of their synthesis, spectroscopic characterization, and diverse applications, with a particular focus on their burgeoning role in drug discovery.

The fusion of the electron-donating pyrrolidine moiety with the electrophilic benzaldehyde group creates a molecule with unique electronic and steric properties. This inherent chemical duality makes it a valuable building block for the synthesis of a wide array of more complex molecular architectures. Researchers have leveraged this scaffold to develop novel compounds with a range of biological activities, including anticancer and antimicrobial properties. This guide will delve into the synthetic strategies employed to access these molecules, the analytical techniques used for their characterization, and the structure-activity relationships that govern their biological effects.

Synthetic Methodologies: Accessing the this compound Core and Its Analogs

The synthesis of this compound and its derivatives is crucial for exploring their potential applications. A variety of synthetic strategies have been developed to construct this core structure and introduce functional diversity.

Synthesis of the Parent Compound: this compound

A common and effective method for the synthesis of this compound involves a two-step process starting from 3-bromobenzaldehyde. This approach is advantageous due to the commercial availability of the starting material and the generally good yields obtained.

Experimental Protocol: Synthesis of this compound [2]

Step 1: Protection of the Aldehyde Group

-

To a solution of 3-bromobenzaldehyde (1.0 eq) in toluene, add ethylene glycol (3.0 eq) and a catalytic amount of p-toluenesulfonic acid (pTSA).

-

Heat the mixture to reflux (approximately 120 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and quench with cold water.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with a saturated sodium bicarbonate solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-(3-bromophenyl)-1,3-dioxolane.

Step 2: Buchwald-Hartwig Amination

-

In a reaction vessel under an inert atmosphere (e.g., argon), dissolve 2-(3-bromophenyl)-1,3-dioxolane (1.0 eq) in toluene.

-

Add pyrrolidine (1.0 eq), a palladium catalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), a phosphine ligand like BINAP, and a base such as sodium tert-butoxide (NaOtBu).

-

Heat the reaction mixture (typically to around 70 °C) and stir for an extended period (e.g., 16 hours), monitoring by TLC.

-

After completion, cool the mixture and filter through a pad of celite or silica gel.

-

Concentrate the filtrate and purify the crude product by column chromatography to afford 1-(3-(1,3-dioxolan-2-yl)phenyl)pyrrolidine.

Step 3: Deprotection

-

Hydrolyze the acetal protecting group using an acidic workup to regenerate the aldehyde functionality, yielding the final product, this compound.

Caption: Synthetic pathway for this compound.

Synthesis of Analogs

The versatility of the this compound scaffold lies in the ability to introduce a wide range of substituents on both the aromatic ring and the pyrrolidine moiety.

-

Analogs with Substituted Phenyl Rings: These can be synthesized by starting with appropriately substituted bromobenzaldehydes in the synthetic sequence described above. The electronic and steric nature of these substituents can significantly influence the biological activity of the final compounds.

-

Analogs with Substituted Pyrrolidine Rings: Functionalized pyrrolidines can be used in the Buchwald-Hartwig amination step to introduce diversity at the heterocyclic ring. This allows for the exploration of structure-activity relationships related to the pyrrolidine portion of the molecule.

-

Multi-component Reactions: For the rapid generation of diverse libraries of pyrrolidine-containing compounds, multi-component reactions (MCRs) offer an efficient strategy.[3] For instance, a three-component reaction involving an amine, an aldehyde, and a pyruvate derivative can lead to highly functionalized γ-lactam derivatives.[4]

Spectroscopic Characterization: Elucidating the Molecular Structure

The unambiguous characterization of this compound and its analogs is essential for confirming their identity and purity. A combination of spectroscopic techniques is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides valuable information about the chemical environment of the hydrogen atoms in the molecule. Key signals to expect for this compound include:

-

A singlet for the aldehydic proton, typically in the range of 9.5-10.5 ppm.

-

Signals in the aromatic region (around 6.5-8.0 ppm) corresponding to the protons on the benzene ring. The substitution pattern will influence the multiplicity and chemical shifts of these protons.

-

Multiplets in the aliphatic region (typically 1.5-4.0 ppm) corresponding to the methylene protons of the pyrrolidine ring.

-

-

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. For this compound, characteristic signals include:

-

A signal for the carbonyl carbon of the aldehyde group, typically in the range of 190-200 ppm.

-

Signals for the aromatic carbons, with the carbon attached to the nitrogen atom appearing at a different chemical shift compared to the others.

-

Signals for the carbons of the pyrrolidine ring.

-

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the presence of key functional groups. For this compound, the most characteristic absorption bands are:

-

A strong C=O stretching vibration for the aldehyde group, typically appearing around 1700 cm⁻¹.

-

C-H stretching vibrations for the aromatic and aliphatic protons.

-

C-N stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition. The molecular ion peak ([M]⁺) should correspond to the calculated molecular weight of the compound.

| Spectroscopic Data for this compound | |

| Technique | Observed Data |

| ¹H NMR (CDCl₃, 400MHz) [2] | δ 7.64 (s, 1H), 7.50 (d, 1H), 7.41 (d, 1H), 7.18-7.17 (m, 1H), 5.80 (s, 1H), 4.14 (t, 2H), 4.06 (t, 2H) (for the protected intermediate) |

| ¹³C NMR | Expected signals for aldehydic carbonyl, aromatic carbons, and pyrrolidine carbons. |

| IR | Expected strong C=O stretch around 1700 cm⁻¹. |

| MS | Expected molecular ion peak corresponding to C₁₁H₁₃NO. |

Biological Activities and Structure-Activity Relationships (SAR)

The pyrrolidine scaffold is a common feature in a multitude of biologically active compounds, and its incorporation into the benzaldehyde framework has led to the discovery of derivatives with promising therapeutic potential.[5][6]

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrrolidine derivatives.[5][6] The mechanism of action can vary widely, from the inhibition of key enzymes involved in cell proliferation to the induction of apoptosis. For analogs of this compound, the substitution pattern on both the aromatic and pyrrolidine rings plays a crucial role in determining their cytotoxic efficacy.

A study on a series of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives demonstrated their potential as anticancer agents.[7] This suggests that modifications at the 3-position of the pyrrolidine ring can significantly impact biological activity.

| Compound | Modification | Anticancer Activity (IC₅₀) | Reference |

| Analog A | 3-substituted pyrrolidinone | Varies with substituent | [7] |

| Analog B | 4-pyrrolidinylpyridinium derivative | Varies with linker and substituent | [8] |

Structure-Activity Relationship Insights for Anticancer Activity:

-

Substitution on the Phenyl Ring: The introduction of electron-withdrawing or electron-donating groups can modulate the electronic properties of the molecule, affecting its interaction with biological targets.

-

Substitution on the Pyrrolidine Ring: The nature and position of substituents on the pyrrolidine ring are critical for activity. Modifications at the 3-position have been shown to be particularly important.[7]

Caption: Key structural features influencing anticancer activity.

Antimicrobial Activity

Pyrrolidine derivatives have also demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects.[7][9] The presence of the pyrrolidine ring can contribute to the molecule's ability to penetrate microbial cell membranes and interact with intracellular targets.

For instance, a study on novel pyrrolidine derivatives showed moderate antimicrobial activities against selected bacterial and fungal species, with Minimum Inhibitory Concentration (MIC) values in the range of 16–256 µg/mL.[7] Another study on substituted pyrrolidines also reported antibacterial activity.[8]

| Compound | Target Organism | Antimicrobial Activity (MIC) | Reference |

| Pyrrolidine Derivative 1 | Bacteria/Fungi | 16–256 µg/mL | [7] |

| Substituted Pyrrolidine 2 | Bacteria | Active | [8] |

Structure-Activity Relationship Insights for Antimicrobial Activity:

-

The overall lipophilicity of the molecule, influenced by substituents on both rings, can affect its ability to cross microbial cell walls.

-

Specific functional groups can interact with key microbial enzymes or cellular components, leading to growth inhibition.

Applications in Materials Science

While the primary focus of research on this compound and its analogs has been in medicinal chemistry, their inherent electronic properties also make them interesting candidates for applications in materials science, particularly in the field of organic electronics.

The electron-donating pyrrolidine group and the electron-accepting benzaldehyde group create a donor-acceptor (D-A) type structure. Such D-A molecules are known to exhibit interesting photophysical properties and are often used in the design of materials for:

-

Organic Light-Emitting Diodes (OLEDs): The intramolecular charge transfer character of D-A molecules can lead to efficient electroluminescence. By tuning the substituents on the aromatic ring, the emission color and efficiency of the OLED can be modulated.

-

Nonlinear Optics (NLO): The push-pull electronic nature of these compounds can result in large second-order nonlinear optical responses, making them potentially useful for applications in optical communications and data storage.

-

Sensors: The fluorescence properties of these molecules can be sensitive to their local environment, allowing for their use as fluorescent probes for the detection of ions or small molecules.

Further research is needed to fully explore the potential of this compound analogs in these areas. The synthesis of new derivatives with extended π-conjugation and systematic studies of their photophysical properties will be crucial for advancing their application in materials science.

Conclusion and Future Perspectives

This compound and its analogs represent a versatile and promising class of compounds with significant potential in both medicinal chemistry and materials science. The synthetic methodologies for accessing these molecules are well-established, allowing for the creation of diverse libraries of compounds for screening and optimization. The pyrrolidine-benzaldehyde scaffold has already demonstrated its value as a source of new anticancer and antimicrobial agents.

Future research in this area should focus on several key aspects:

-

Expansion of Chemical Space: The synthesis and evaluation of a wider range of analogs with diverse substitution patterns are needed to build more comprehensive structure-activity relationships.

-

Mechanism of Action Studies: For biologically active compounds, detailed studies to elucidate their precise mechanism of action will be crucial for their further development as therapeutic agents.

-

Exploration of Materials Science Applications: A more systematic investigation into the photophysical and electronic properties of these compounds is warranted to unlock their potential in organic electronics and other materials-based technologies.

As our understanding of the chemical and biological properties of this compound and its derivatives continues to grow, we can anticipate the emergence of new and innovative applications for this versatile molecular scaffold.

References

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [guidechem.com]

- 3. Recent synthetic methodologies for pyrrolidine derivatives through multicomponent reactions | Semantic Scholar [semanticscholar.org]

- 4. jocpr.com [jocpr.com]

- 5. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review): Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 7. benchchem.com [benchchem.com]

- 8. Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]

Methodological & Application

Synthesis of 3-Pyrrolidin-1-ylbenzaldehyde from 3-bromobenzaldehyde

An Application Note for the Synthesis of 3-Pyrrolidin-1-ylbenzaldehyde via Buchwald-Hartwig Amination

Abstract

This application note provides a detailed, field-proven protocol for the synthesis of this compound from 3-bromobenzaldehyde. The synthetic strategy is centered around the robust and versatile palladium-catalyzed Buchwald-Hartwig amination. Recognizing the sensitivity of the aldehyde functional group to the strongly basic conditions of the coupling reaction, this guide employs a two-step approach involving the initial protection of the aldehyde as a 1,3-dioxolane acetal, followed by the C-N cross-coupling reaction and subsequent deprotection. This methodology ensures high yields and purity, minimizing side reactions. This document is intended for researchers, chemists, and drug development professionals, offering in-depth explanations of experimental choices, a step-by-step protocol, troubleshooting guidance, and a mechanistic overview to ensure successful and reproducible synthesis.

Introduction: Significance and Synthetic Strategy

The pyrrolidine scaffold is a privileged motif in medicinal chemistry, appearing in over 20 FDA-approved drugs and countless bioactive compounds.[1][2] Its prevalence is due to its ability to act as a versatile, three-dimensional pharmacophore that can improve physicochemical properties such as solubility and metabolic stability.[2][3] this compound is a valuable intermediate, providing a reactive "handle" for further elaboration in the synthesis of complex molecules for drug discovery and materials science.[4]

The direct formation of the C(sp²)-N bond required for this synthesis presents a challenge for classical methods like nucleophilic aromatic substitution, which are often limited by harsh conditions and narrow substrate scope.[5][6] The palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and general method for constructing these bonds under relatively mild conditions.[6][7] The reaction facilitates the coupling of an amine with an aryl halide, catalyzed by a palladium complex.[8]